molecular formula C10H11ClO4 B1612758 Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate CAS No. 876746-33-7

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate

Cat. No. B1612758
M. Wt: 230.64 g/mol
InChI Key: WDROVRBYCGCSTE-UHFFFAOYSA-N
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Description

“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO4 . It is a synthetic intermediate that can be used in various chemical reactions .


Synthesis Analysis

The synthesis of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” involves complex chemical reactions. Detailed synthesis procedures can be found in scientific literature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” is characterized by the presence of a chloro group and two hydroxy groups on the phenyl ring, and a propanoate group attached to the phenyl ring . More detailed structural analysis can be obtained from resources like PubChem and other chemical databases .


Physical And Chemical Properties Analysis

“Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” has a molecular weight of 230.64 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds . More detailed physical and chemical properties can be obtained from resources like PubChem .

Scientific Research Applications

Anti-Inflammatory Activities

Research has identified new phenolic compounds, including Methyl 3-(3,4-dihydroxyphenyl)-propanoate, isolated from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Structural and UV Studies

Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has been synthesized and characterized. Its crystal structure was determined using X-ray diffraction, offering insights into its interactions with DNA (Yao et al., 2013).

Herbicide Research

Studies involving vibrational circular dichroism (VCD) have investigated enantiopure herbicides related to Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate. These studies provide important data for understanding the herbicidal activity and interactions of these compounds (He et al., 2005).

Pharmaceutical Applications

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate is used in the synthesis of pharmaceuticals like diltiazem, a cardiovascular drug. An eco-friendly and cost-effective route for synthesizing this compound has been developed, highlighting its significance in medicinal chemistry (Chen et al., 2021).

Herbicidal Effects on Plants

Research on Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate has shown its impact on plant growth, particularly in wheat and wild oat. This research helps understand the mechanisms of herbicidal action and plant response (Shimabukuro et al., 1978).

Material Science

Studies have been conducted on novel copolymers involving trisubstituted ethylenes and styrene with derivatives of Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate. These copolymers have applications in material science, particularly due to their unique properties like high glass transition temperatures (Kim et al., 1999).

Natural Product Research

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate has been identified in natural products such as the fruits of Morinda citrifolia. The isolation and characterization of this compound contribute to understanding the chemical composition of natural products (Wang et al., 2011).

Safety And Hazards

As with any chemical, handling “Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate” requires appropriate safety measures. It’s important to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation . More detailed safety and hazard information can be obtained from resources like PubChem and other chemical safety databases .

properties

IUPAC Name

methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-15-8(13)5-3-6-2-4-7(12)9(11)10(6)14/h2,4,12,14H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDROVRBYCGCSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C(=C(C=C1)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620556
Record name Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate

CAS RN

876746-33-7
Record name Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IV Kutyavin, D Milesi, Y Belousov… - Nucleic acids …, 2006 - academic.oup.com
Here we describe a novel endonuclease IV (Endo IV) based assay utilizing a substrate that mimics the abasic lesions that normally occur in double-stranded DNA. The three component …
Number of citations: 103 academic.oup.com

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